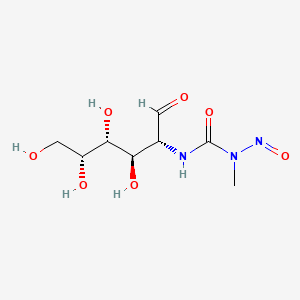
Epistreptocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epistreptocin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is an antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a variety of bacterial infections. This compound is part of the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epistreptocin involves the fermentation of Streptomyces griseus under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The process involves several steps, including the isolation and purification of the compound using techniques such as chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and oxygen levels are meticulously controlled to optimize yield. After fermentation, the compound is extracted, purified, and formulated into its final dosage form.
Chemical Reactions Analysis
Types of Reactions: Epistreptocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more stable analogs.
Scientific Research Applications
Epistreptocin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers utilize this compound to investigate bacterial protein synthesis and the effects of antibiotics on cellular processes.
Medicine: this compound is explored for its potential to treat multi-drug resistant bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mechanism of Action
Epistreptocin exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the formation of the initiation complex and causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome.
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic derived from , known for its use in treating tuberculosis.
Gentamicin: An aminoglycoside antibiotic used to treat various types of bacterial infections, particularly those caused by Gram-negative bacteria.
Neomycin: Used topically to treat skin infections and as an oral medication to reduce intestinal bacteria.
Uniqueness of Epistreptocin: this compound is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides. Its unique structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
Properties
CAS No. |
37793-01-4 |
|---|---|
Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7-/m0/s1 |
InChI Key |
AGRCPNMCOXLKFO-WNJXEPBRSA-N |
Isomeric SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















